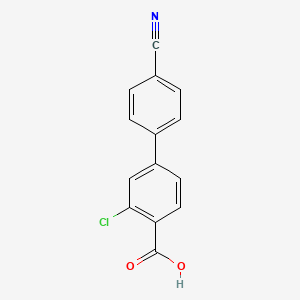![molecular formula C7H5N3O2 B597515 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid CAS No. 1256824-45-9](/img/structure/B597515.png)
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.
Biochemical Pathways
By inhibiting NAMPT, this compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, this compound has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, this compound interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUSLFGPDMCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
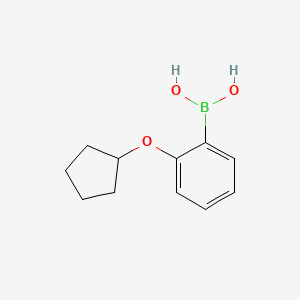
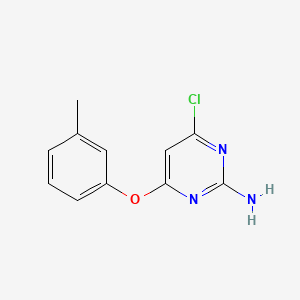
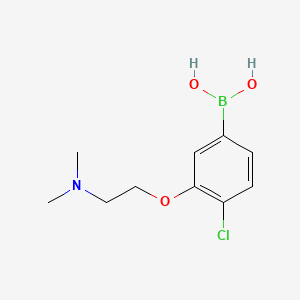
![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)
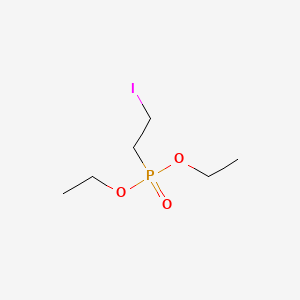
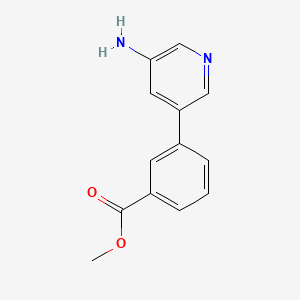
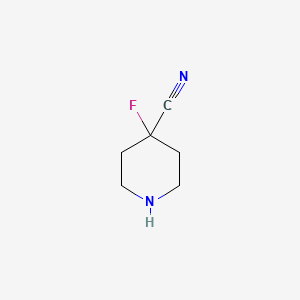
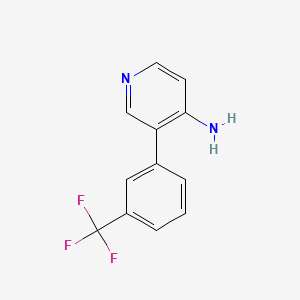
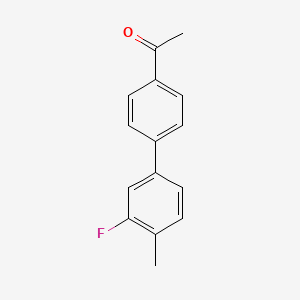
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
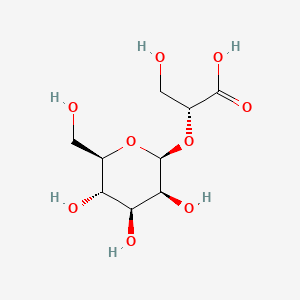
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
